

3-Iodo-5-methoxybenzaldehyde Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 3-Iodo-5-methoxybenzaldehyde

Cat. No.: B14769453

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Primary Focus: 5-Iodovanillin (4-Hydroxy-**3-iodo-5-methoxybenzaldehyde**) CAS Number: 5438-36-8 (5-Iodovanillin)[1]

Executive Summary

In medicinal chemistry and drug development, **3-iodo-5-methoxybenzaldehyde** scaffolds serve as critical "orthogonally reactive" building blocks. They possess three distinct reactive sites:

- Aldehyde (-CHO): Ready for reductive amination, Schiff base formation, or oxidation.
- Iodide (-I): A high-reactivity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
- Phenol/Methoxy (-OH/-OMe): Modulators of solubility and hydrogen bonding, often protected during synthesis.

Critical Distinction: While "**3-iodo-5-methoxybenzaldehyde**" technically refers to the 1,3,5-trisubstituted benzene, the vast majority of commercial and industrial applications utilize 5-Iodovanillin (4-hydroxy-**3-iodo-5-methoxybenzaldehyde**). This guide focuses on 5-Iodovanillin

due to its widespread availability and utility, while referencing the "naked" **3-iodo-5-methoxybenzaldehyde** for specific research needs.

Chemical Identity & Properties

The following table contrasts the commercially standard 5-Iodovanillin with the research-scale **3-iodo-5-methoxybenzaldehyde**.

Property	5-Iodovanillin (Standard)	3-Iodo-5-methoxybenzaldehyde (Research)
CAS Number	5438-36-8	Not widely listed (Research Scale)
IUPAC Name	4-Hydroxy-3-iodo-5-methoxybenzaldehyde	3-Iodo-5-methoxybenzaldehyde
Structure	Benzene: 1-CHO, 3-I, 4-OH, 5-OMe	Benzene: 1-CHO, 3-I, 5-OMe
Molecular Weight	278.04 g/mol	~262.04 g/mol
Appearance	Pale yellow to white crystalline solid	White solid
Melting Point	183–185 °C	112–113 °C (Lit.[2][3] analog)
Solubility	DMSO, Methanol, Ethyl Acetate	Chloroform, DCM
Primary Supplier	Sigma-Aldrich, Combi-Blocks, Fluorochem	Specialized Custom Synthesis

Spectroscopic Data (5-Iodovanillin)[1]

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.76 (s, 1H, CHO), 7.89 (d, J=1.7 Hz, 1H, Ar-H), 7.42 (d, J=1.7 Hz, 1H, Ar-H), 3.91 (s, 3H, OMe).
- Key Feature: The meta-coupling (J ~1.7 Hz) between the aromatic protons confirms the 1,3,4,5-substitution pattern.

Synthesis & Manufacturing Protocols

A. Industrial Synthesis of 5-Iodovanillin

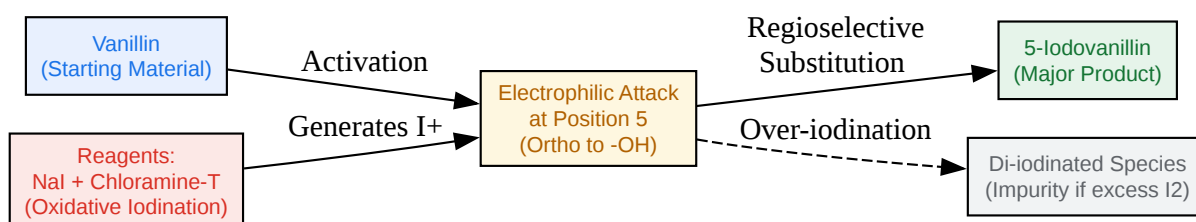
The most efficient route utilizes the regioselective iodination of Vanillin (4-hydroxy-3-methoxybenzaldehyde). The presence of the phenolic hydroxyl group directs the iodine to the ortho position (position 5 relative to the aldehyde), ensuring high regioselectivity.

Protocol 1: Green Iodination using NaI and Chloramine-T

- **Dissolution:** Dissolve Vanillin (1.0 eq) and Sodium Iodide (NaI, 1.2 eq) in methanol.
- **Addition:** Slowly add Chloramine-T (1.2 eq) at room temperature. The Chloramine-T acts as an oxidant, generating electrophilic iodine species () in situ.
- **Quenching:** After 1 hour, acidify with dilute HCl and quench excess iodine with aqueous Sodium Thiosulfate ().
- **Isolation:** Precipitate the product by adding cold water. Filter and recrystallize from ethanol/water.

B. Synthesis Pathway Visualization

The following diagram illustrates the synthesis logic and potential side reactions.



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Figure 1: Regioselective synthesis of 5-Iodovanillin from Vanillin. The hydroxyl group directs iodination to the 5-position.

Applications in Drug Discovery

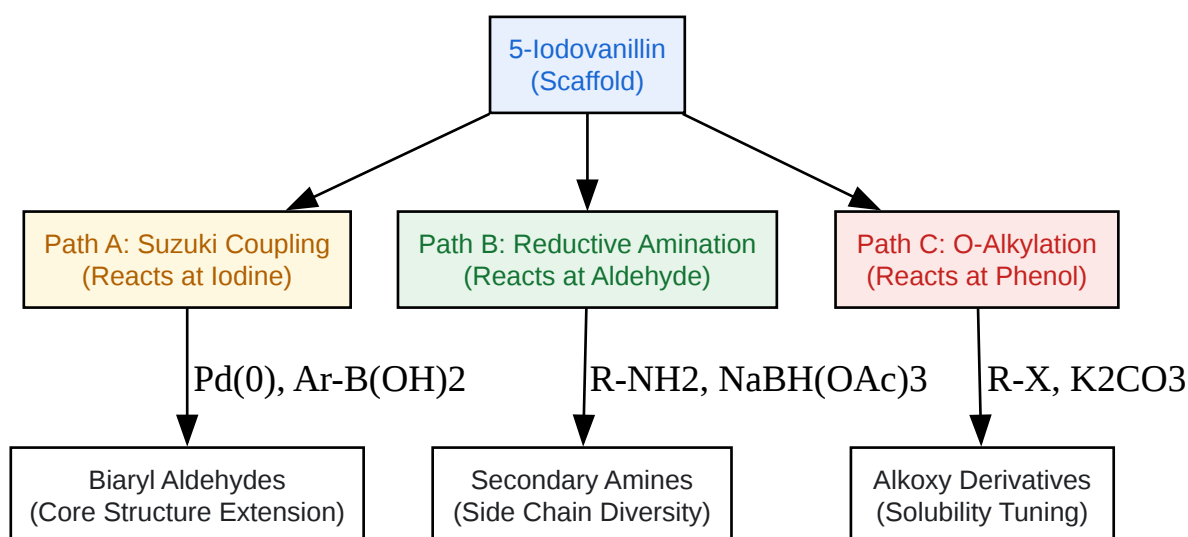
A. Modular Scaffold Construction

5-Iodovanillin is a "linchpin" molecule. The iodine atom is a weak bond relative to C-C or C-N, making it an excellent leaving group for Palladium-catalyzed cross-coupling reactions.

Workflow: Suzuki-Miyaura Coupling

- Protection (Optional): If the phenol interferes with the catalyst, protect it as a benzyl ether (Bn) or methoxymethyl ether (MOM).
- Coupling: React 5-Iodovanillin with an Aryl Boronic Acid () using and in Dioxane/Water.
- Result: Formation of a biaryl backbone with an aldehyde handle retained for further elaboration.

B. Reaction Logic Diagram



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Figure 2: Divergent synthesis pathways utilizing the three functional handles of 5-Iodovanillin.

Sourcing & Supply Chain

When sourcing this compound, specify the grade based on your application:

- Reagent Grade (97-98%): Suitable for initial synthetic scouting.
 - Suppliers: Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem.
- High Purity (>99%): Required for GMP manufacturing or late-stage catalysis to avoid catalyst poisoning from trace sulfur or heavy metals.
 - Suppliers: Enamine, specialized fine chemical manufacturers.

Storage:

- Store at 2–8 °C (Refrigerated).
- Light Sensitive: The carbon-iodine bond can degrade under UV light; store in amber vials.
- Air Sensitive: The aldehyde can slowly oxidize to the carboxylic acid; store under inert gas (Argon/Nitrogen) for long-term retention.

References

- Synthesis & Characterization
 - Title: "Efficient and sustainable laccase-catalyzed iodination of 4-hydroxy-3-iodo-5-methoxybenzaldehyde"
 - Source: RSC Advances, 2019.
 - Relevance: details the green synthesis and NMR data for 4-hydroxy-**3-iodo-5-methoxybenzaldehyde**.
 - URL: [\[Link\]](#)
- CAS Registry Data

- Title: "5-Iodovanillin (CAS 5438-36-8) Substance Details."^[1]
- Source: PubChem / CAS Common Chemistry.
- Relevance: Confirms chemical identity, melting point (183°C), and synonyms.
- URL:[\[Link\]](#)
- Medicinal Chemistry Application: Title: "Synthesis of Combretastatin Analogs via 3-Iodo-4,5-dimethoxybenzaldehyde." Source: Journal of Medicinal Chemistry (Cited in BenchChem protocols). Relevance: Demonstrates the utility of the iodo-benzaldehyde scaffold in constructing tubulin inhibitors.
- Title: "1H NMR Spectrum of 5-Iodovanillin."

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Sources

- [1. 5-Iodovanillin\(5438-36-8\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [2. 4-\(cyclopentyloxy\)-3-iodo-5-methoxybenzaldehyde | 828299-77-0 \[sigmaaldrich.com\]](#)
- [3. rsc.org \[rsc.org\]](#)
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